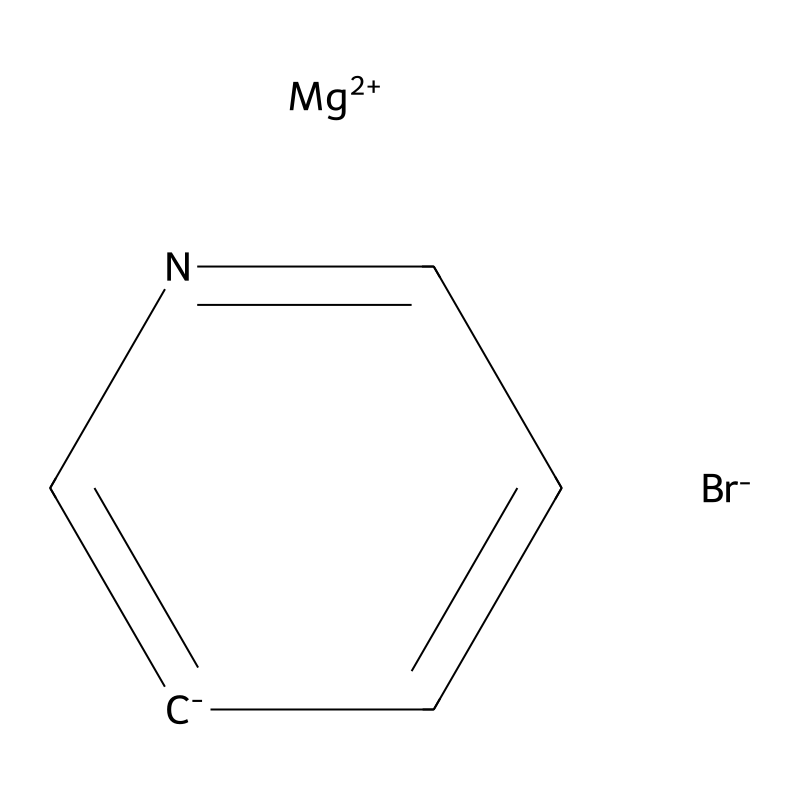

Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

C-C Bond Formation

Pyridin-3-ylmagnesium bromide reacts with various carbonyl electrophiles (compounds containing a carbon-oxygen double bond) such as aldehydes, ketones, and esters via nucleophilic addition reactions. This reaction leads to the formation of new carbon-carbon (C-C) bonds, allowing for the synthesis of molecules with a pyridin-3-yl substituent. PubChem: Pyridin-3-ylmagnesium bromide: )

Suzuki-Miyaura Coupling

Pyridin-3-ylmagnesium bromide can be employed as a nucleophilic coupling partner in the Suzuki-Miyaura coupling reaction. This reaction utilizes a palladium catalyst to form a carbon-carbon bond between the pyridin-3-yl group and an aryl or vinyl halide (compounds containing a carbon-halogen bond). This strategy allows for the selective introduction of the pyridin-3-yl moiety into complex organic molecules. ScienceDirect: Suzuki-Miyaura Coupling:

Negishi Coupling

Similar to Suzuki-Miyaura coupling, pyridin-3-ylmagnesium bromide can participate in Negishi coupling reactions. This reaction utilizes a nickel or palladium catalyst to create a carbon-carbon bond between the pyridin-3-yl group and an unactivated alkyl halide (compounds containing a carbon-halogen bond). This approach provides an alternative method for incorporating the pyridin-3-yl moiety into various organic frameworks. Organic Letters: Negishi Coupling:

Preparation of Pyridine-Containing Heterocycles

Pyridin-3-ylmagnesium bromide serves as a crucial building block for the synthesis of diverse heterocyclic compounds (molecules containing atoms from different elements in their rings). These heterocycles often exhibit interesting biological properties and find applications in medicinal chemistry and materials science. Tetrahedron Letters: Pyridine-Containing Heterocycles:

Pyridin-3-ylmagnesium bromide, with a concentration of 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound that functions as a Grignard reagent. This compound features a pyridin-3-yl group bonded to magnesium and a bromide ion, making it a valuable nucleophile in organic synthesis. The structure includes a trigonal planar magnesium center coordinated to the pyridyl group, a bromide anion, and likely a solvent molecule (2-methyltetrahydrofuran) through Lewis acid-base interactions. The presence of the nitrogen atom in the pyridine ring provides nucleophilic properties due to its lone pair of electrons, enhancing its reactivity in various

PyrMgBr presents several safety hazards:

- Flammability: 2-MeTHF, the solvent, is a flammable liquid.

- Air and Moisture Sensitivity: As mentioned earlier, PyrMgBr reacts with water and oxygen, releasing flammable hydrogen gas. This necessitates handling under inert atmosphere (e.g., argon) and anhydrous conditions.

- Skin and Eye Irritant: PyrMgBr can cause skin and eye irritation upon contact.

Safety precautions include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling PyrMgBr.

- Working in a well-ventilated fume hood.

- Using anhydrous solvents and inert atmosphere techniques.

- Properly disposing of waste according to laboratory safety protocols.

- Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, and esters) to form alcohols through nucleophilic addition. For example, it can react with benzaldehyde to produce 3-phenylpyridinol .

- Coupling Reactions: This compound is involved in cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings. In these reactions, it forms carbon-carbon bonds with aryl or vinyl halides using palladium or nickel catalysts .

- Formation of Heterocycles: Pyridin-3-ylmagnesium bromide serves as a building block for synthesizing diverse heterocyclic compounds, which are significant in medicinal chemistry and materials science .

The synthesis of pyridin-3-ylmagnesium bromide typically involves the reaction of pyridine with magnesium in the presence of bromine. The process is generally conducted under an inert atmosphere (such as nitrogen or argon) to prevent moisture and oxygen from interfering with the highly reactive Grignard reagent. The reaction can be represented as follows:

In industrial settings, this synthesis is scaled up using large reactors while maintaining strict control over reaction conditions to ensure high yield and purity .

Pyridin-3-ylmagnesium bromide finds applications across various fields:

- Organic Chemistry: It is extensively used for synthesizing complex organic molecules due to its ability to form carbon-carbon bonds.

- Medicinal Chemistry: The compound aids in developing pharmaceuticals by introducing pyridin-3-yl moieties into drug candidates.

- Materials Science: It contributes to creating novel materials with specific properties through polymerization and functionalization reactions .

While there are no specific studies detailing the interactions of pyridin-3-ylmagnesium bromide with biological systems, its utility as a reagent suggests that it can interact with various electrophiles during synthetic processes. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic applications .

Several compounds share similarities with pyridin-3-ylmagnesium bromide, each exhibiting unique properties and reactivities:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Methylpyridin-3-ylmagnesium bromide | Contains a methyl group at the 4-position | Enhanced steric effects influencing reactivity |

| (6-Methoxypyridin-3-yl)magnesium bromide | Features a methoxy group providing additional reactivity | More soluble in organic solvents due to methoxy |

| Pyridin-2-ylmagnesium bromide | Different position of the nitrogen atom | Reacts differently due to electronic effects |

| 4-Pyridylmagnesium chloride | Chloride instead of bromide | Varies in reactivity compared to bromides |

Pyridin-3-ylmagnesium bromide is unique due to its specific reactivity profile that allows selective reactions with various electrophiles. Its structural characteristics impart distinct electronic properties that influence its behavior in synthetic applications .